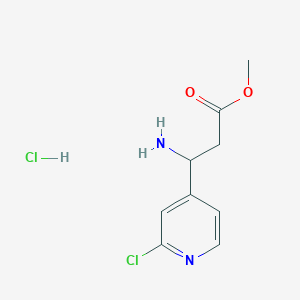
Citric acid (trilithium salt tetrahydrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citric acid (trilithium salt tetrahydrate), also known as trilithium citrate tetrahydrate, is a chemical compound with the molecular formula C6H5Li3O7·4H2O. It is a lithium salt of citric acid and is commonly used in various scientific and industrial applications. This compound is known for its role in pharmaceutical formulations, construction materials, and as a reagent in high-performance liquid chromatography (HPLC) for the quantification of amino acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Citric acid (trilithium salt tetrahydrate) can be synthesized by reacting citric acid with lithium hydroxide in an aqueous solution. The reaction typically involves the following steps:
- Dissolve citric acid in water.
- Gradually add lithium hydroxide to the solution while stirring.
- Allow the reaction to proceed at room temperature until the pH stabilizes.
- Evaporate the water to obtain the trilithium citrate tetrahydrate crystals.
Industrial Production Methods: Industrial production of citric acid (trilithium salt tetrahydrate) follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization and dried to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: Citric acid (trilithium salt tetrahydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium chloride, potassium chloride.
Major Products Formed:
Oxidation: Formation of oxalic acid and acetic acid.
Reduction: Formation of citric acid derivatives.
Substitution: Formation of sodium citrate, potassium citrate
Applications De Recherche Scientifique
Citric acid (trilithium salt tetrahydrate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in HPLC for amino acid quantification.
Biology: Studied for its effects on metabolic pathways and signaling in cells.
Medicine: Investigated for its potential therapeutic effects in psychiatric disorders and as a weight loss agent.
Industry: Utilized in the production of construction materials and as a stabilizer in various formulations .
Mécanisme D'action
The mechanism of action of citric acid (trilithium salt tetrahydrate) involves its interaction with various molecular targets and pathways:
Inhibition of ATP Citrate Lyase: This enzyme is crucial in the metabolic pathway that converts citrate to acetyl-CoA, a key molecule in lipid synthesis. By inhibiting this enzyme, the compound can reduce lipid synthesis and promote weight loss.
Antioxidant and Anti-inflammatory Effects: It exhibits antioxidation and anti-inflammation properties, which can be beneficial in treating various conditions.
Inhibition of Hypoxia-Inducible Factor (HIF): This inhibition can prevent the formation of kidney stones and has potential anti-tumor effects
Comparaison Avec Des Composés Similaires
Citric acid (trilithium salt tetrahydrate) can be compared with other similar compounds such as:
Sodium Citrate: Used as an anticoagulant and in food preservation.
Potassium Citrate: Used to treat kidney stones and as a dietary supplement.
Calcium Citrate: Commonly used as a calcium supplement.
Uniqueness:
Lithium Content: The presence of lithium ions makes it unique compared to other citrate salts. Lithium has specific therapeutic effects, particularly in psychiatric treatments.
Applications: Its use in HPLC for amino acid quantification and its potential therapeutic effects in weight loss and psychiatric disorders set it apart from other citrate salts .
Propriétés
Formule moléculaire |
C6H13Li3O11 |
|---|---|
Poids moléculaire |
282.1 g/mol |
Nom IUPAC |
trilithium;2-hydroxypropane-1,2,3-tricarboxylate;tetrahydrate |
InChI |
InChI=1S/C6H8O7.3Li.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;4*1H2/q;3*+1;;;;/p-3 |
Clé InChI |
HXGWMCJZLNWEBC-UHFFFAOYSA-K |
SMILES canonique |
[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
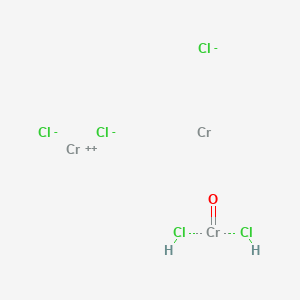
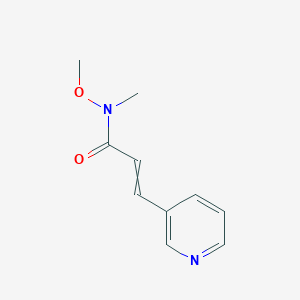
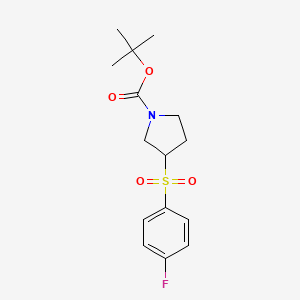
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)
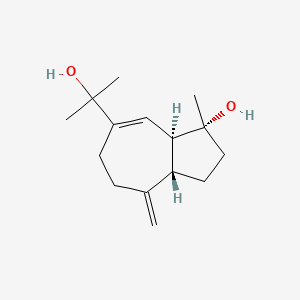
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)

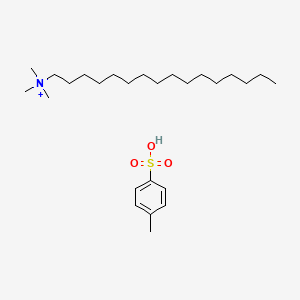
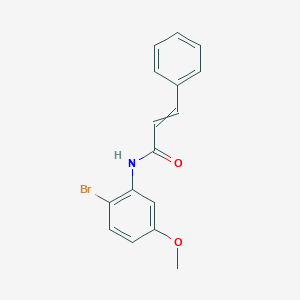
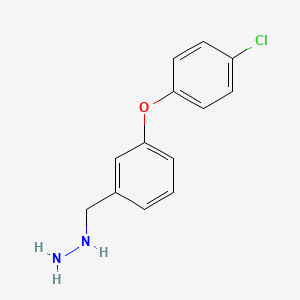
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-4-{[(R)-{5-ethyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methyl]amino}cyclobut-3-ene-1,2-dione](/img/structure/B12436022.png)
![4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B12436029.png)
